molecular formula C7H5N3O2 B1281128 2-Amino-6-nitrobenzonitrile CAS No. 63365-23-1

2-Amino-6-nitrobenzonitrile

Cat. No. B1281128
CAS RN: 63365-23-1
M. Wt: 163.13 g/mol
InChI Key: FEEQTCIVZQOKMJ-UHFFFAOYSA-N
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Description

2-Amino-6-nitrobenzonitrile is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. While the provided papers do not directly discuss 2-Amino-6-nitrobenzonitrile, they do provide insights into similar compounds, which can help us understand the behavior and characteristics of the compound .

Synthesis Analysis

The synthesis of related 2-aminobenzonitriles has been explored through different methods. For instance, a variety of 2-aminobenzonitriles were prepared from 2-arylindoles using a tert-butylnitrite (TBN)-mediated nitrosation and sequential iron(III)-catalyzed C-C bond cleavage in a one-pot fashion . This method is notable for its use of an inexpensive iron(III) catalyst and its scalability. Although not directly about 2-Amino-6-nitrobenzonitrile, this study provides a potential pathway for its synthesis by analogy.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Amino-6-nitrobenzonitrile has been determined using various spectroscopic techniques. For example, the crystal structure of 3-Amino-5,6-Dimethyl-2-Nitrobiphenyl-4-Carbonitrile was determined, revealing that the molecule is composed of two phenyl moieties, two methyl groups, a cyano group, an amino group, and a nitro group, with the latter causing a twist due to its large volume . This information can be extrapolated to suggest that the nitro and amino substituents in 2-Amino-6-nitrobenzonitrile may also influence its molecular conformation.

Chemical Reactions Analysis

The reactivity of aminobenzonitriles with other chemical species has been investigated. For example, 4-aminobenzonitrile and 3-aminobenzonitrile react with halogenoboranes to yield amine-halogenoboranes and other products derived from these by elimination of hydrogen halide . In the case of 2-aminobenzonitrile, the reaction leads to the insertion of the nitrile group into one of the B-halogen bonds. This suggests that 2-Amino-6-nitrobenzonitrile may also exhibit unique reactivity due to the presence of the amino and nitro groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 2-Amino-6-nitrobenzonitrile have been studied using density functional theory (DFT). For instance, the molecular electrostatic potential (MEP), frontier molecular orbitals (FMO), and non-linear optical (NLO) properties of a related compound were investigated, showing that the first hyperpolarizability value increases with solvent polarity . This indicates that 2-Amino-6-nitrobenzonitrile may also exhibit interesting NLO properties that vary with the environment.

Scientific Research Applications

Synthesis of Novel Compounds

2-Amino-6-nitrobenzonitrile is utilized in the synthesis of novel compounds. For instance, it is used in the preparation of 6-nitrospiro[3,1-benzoxazine-2,1′-cyclohexan]-4(1H)-imine, a compound identified through various spectroscopic methods and crystal X-ray diffraction (Li et al., 2006).

Comparison with Natural Base Pairs

Research has been conducted comparing base pairs of 4-amino-3-nitrobenzonitrile molecule with uracil, thymine, and cytosine nucleobases to natural Watson-Crick pairs. This study explores the flexibility and dipole moments of these pairs, proposing new mutagenic modified nucleosides as potential antiviral prodrugs (Palafox et al., 2022).

Investigation in Mutagenicity

2-Amino-6-nitrobenzonitrile is studied for its mutagenic effects in the Ames test. This research is essential for understanding the environmental and health impacts of certain commercial azo dyes and their reduction products (Josephy et al., 2018).

Synthesis of 2-Aminobenzonitriles

The compound is also involved in the synthesis of 2-aminobenzonitriles from 2-arylindoles. This process includes a tert-butylnitrite-mediated nitrosation and iron(III)-catalyzed C-C bond cleavage, demonstrating a novel method for synthesizing benzoxazinones (Chen et al., 2018).

Development of Antimalarial and Antibacterial Compounds

Studies on 2,4-diamino-6-[(aralkyl and alicyclid)thio-, sulfinyl-, and sulfonyl]quinazolines, synthesized from 2-nitrobenzonitrile derivatives, have been conducted to evaluate their antimalarial and antibacterial effects. This research contributes to the development of new pharmaceutical compounds (Elslager et al., 1978).

Safety And Hazards

This chemical may be harmful by inhalation, ingestion, or skin absorption . It may cause eye, skin, mucous membrane, and upper respiratory tract irritation . When heated to decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, NOx, and SOx .

properties

IUPAC Name

2-amino-6-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c8-4-5-6(9)2-1-3-7(5)10(11)12/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEEQTCIVZQOKMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80507805
Record name 2-Amino-6-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80507805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-nitrobenzonitrile

CAS RN

63365-23-1
Record name 2-Amino-6-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80507805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-6-nitrobenzonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Concentrated HCl (39 mL) was added to a solution of 2,6-dinitrobenzonitrile (11.3 g, 58.5 mmol) in MeOH (235 mL) and 1,4-dioxane (145 mL) at 70° C. External heating was removed, and iron powder (11.44 g, 205 mmol) was added slowly in portions at a rate which maintained a temperature of 70° C. After the addition of iron was complete, the reaction was heated at reflux for a further 30 min, then cooled to room temperature and poured into EtOAc (400 mL) and water (400 mL). The solids were filtered out and extracted twice with boiling EtOAc (300 mL). The combined organic extract was dried with MgSO4, filtered and evaporated to give 2-amino-6-nitrobenzonitrile (6.5 g, 68%) as a red solid, which was used without further purification. 1H-NMR (400 MHz, DMSO-d6) δ 7.48-7.54 (m, 1H), 7.41-7.45 (m, 1H), 7.18-7.22 (m, 1H), 6.74 (broad s, 2H).
Name
Quantity
39 mL
Type
reactant
Reaction Step One
Quantity
11.3 g
Type
reactant
Reaction Step One
Name
Quantity
235 mL
Type
solvent
Reaction Step One
Quantity
145 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Name
Quantity
11.44 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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